molecular formula C7H10F3N3 B13066893 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066893
M. Wt: 193.17 g/mol
InChI Key: LUUGUOAGVBZPRE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, using ethyl trifluoroacetoacetate as the initial reagent, a series of novel trifluoromethyl pyrimidine derivatives can be synthesized via four-step reactions . Another approach involves a one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines can lead to the formation of 2-amino-6-aryl-4-trifluoromethyl pyrimidine .

Scientific Research Applications

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity to target molecules. For example, in the context of antiviral activity, similar compounds like trifluridine act as nucleoside metabolic inhibitors that get incorporated into DNA, disrupting DNA function during cell replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h5H,1-4H2,(H,11,12)

InChI Key

LUUGUOAGVBZPRE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C(F)(F)F

Origin of Product

United States

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